![molecular formula C14H15NO3S B2500264 1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 478257-80-6](/img/structure/B2500264.png)
1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including thiazole formation, alkylation, and ketone addition. Researchers have explored various synthetic routes, but the most common approach includes thiazole ring construction via cyclization of appropriate precursors. Detailed synthetic pathways can be found in the literature .
Chemical Reactions Analysis
1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone may participate in various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Researchers have investigated its reactivity and functional group transformations .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone and its derivatives have been utilized as building blocks in the synthesis of complex chemical structures. For instance, Mahmoud et al. (2021) detailed the synthesis of novel thiazole derivatives using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a foundational component. These compounds exhibited promising anti-breast cancer activities, highlighting the potential of such derivatives in therapeutic applications (Mahmoud et al., 2021).
Chemical Synthesis and Mechanistic Insights
In the realm of chemical synthesis, compounds resembling this compound have been involved in intricate synthetic routes, offering insights into reaction mechanisms and structural implications. For example, Tahtaci and Aydin (2019) synthesized a new series of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives with a compelling mechanism involving internal nucleophilic substitution. This research not only expands the chemical space of such compounds but also provides valuable mechanistic information relevant to the synthesis of complex molecules (Tahtaci & Aydin, 2019).
Photophysical and Chemosensory Properties
The photophysical properties of compounds structurally related to this compound have been a subject of research. Khan (2020) synthesized and investigated a compound, highlighting its positive solvatochromism and potential as a fluorescent chemosensor for metal ions. Such studies are pivotal in developing new materials for sensing and imaging applications, demonstrating the broader applicability of these compounds in scientific research (Khan, 2020).
Mecanismo De Acción
Target of Action
For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound acts as a monoamine oxidase inhibitor, it would work by blocking the action of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. This could result in increased levels of these neurotransmitters, which could have various effects on mood and behavior .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it would affect. If it acts as a monoamine oxidase inhibitor, it could affect pathways involving neurotransmitters such as serotonin, dopamine, and norepinephrine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a monoamine oxidase inhibitor, it could result in increased levels of certain neurotransmitters in the brain, which could affect mood and behavior .
Análisis Bioquímico
Biochemical Properties
1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lignin peroxidase, an enzyme that catalyzes the oxidation of lignin and other phenolic compounds . The interaction involves the oxidation of the dimethoxyphenyl groups, leading to the formation of reactive intermediates. These interactions are crucial for understanding the compound’s role in oxidative stress and its potential antioxidant properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmission . By inhibiting acetylcholinesterase, the compound can affect nerve impulse transmission, leading to changes in cellular function and behavior. Additionally, it has been reported to induce oxidative stress in cells, which can impact cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with specific biomolecules. For instance, it binds to the active site of lignin peroxidase, facilitating the oxidation of its dimethoxyphenyl groups . This binding interaction leads to the formation of reactive intermediates, which can further interact with other cellular components. Additionally, the compound has been shown to inhibit acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . These molecular interactions are essential for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained oxidative stress and changes in cellular function. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antioxidant activity and modulation of neurotransmission . At high doses, it can induce toxic effects, including oxidative damage and disruption of cellular function. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels. Understanding these dosage effects is essential for evaluating the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as lignin peroxidase, which catalyzes its oxidation . This interaction leads to the formation of metabolites, including dimethoxybenzaldehyde and other reactive intermediates. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential role in modulating oxidative stress and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake into cells . Once inside the cells, it can bind to various proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and distribution in biological systems.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular distribution of the compound can impact its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-8-13(9(2)16)19-14(15-8)10-5-6-11(17-3)12(7-10)18-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXYMXZWDUOYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)
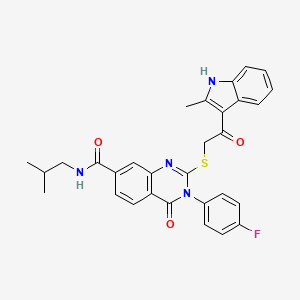
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)
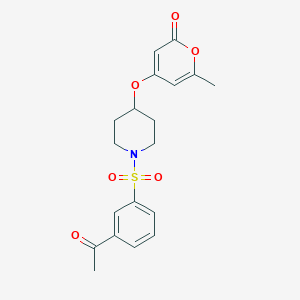
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)
![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)
![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)
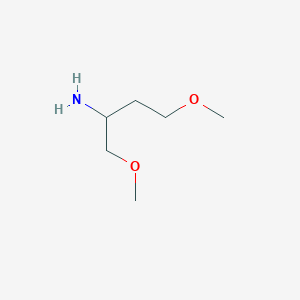
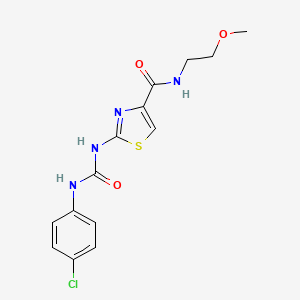
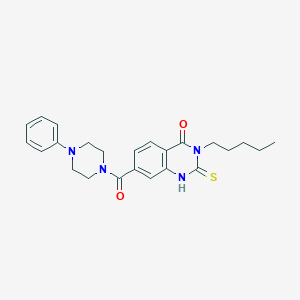
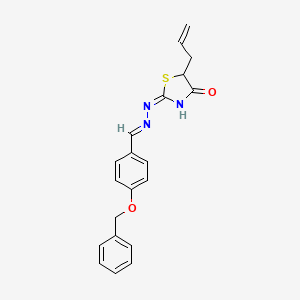
amino}acetamide](/img/structure/B2500201.png)